molecular formula C19H25N3O B7636254 N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

Katalognummer B7636254
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: TWPHISHMYGRUIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.

Wirkmechanismus

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is a selective antagonist of the AT2R, which is expressed in the peripheral nervous system and is involved in the regulation of pain perception and inflammation. AT2R activation has been shown to reduce pain behaviors in preclinical models of neuropathic pain. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide blocks the activity of AT2R, which leads to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical models of neuropathic pain. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the expression of anti-inflammatory cytokines, such as IL-10. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has also been found to reduce the expression of pain-related genes, such as Nav1.7 and TRPV1, which are involved in the transmission of pain signals.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is its relatively low potency, which may limit its effectiveness in some preclinical models of neuropathic pain.

Zukünftige Richtungen

There are several future directions for the development of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide as a treatment for neuropathic pain. One direction is the optimization of the synthesis method to improve the yield and purity of the drug. Another direction is the evaluation of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide in clinical trials to determine its safety and efficacy in human patients. Additional preclinical studies are also needed to investigate the mechanism of action of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide and to identify potential biomarkers of response to the drug. Finally, the development of novel formulations of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide, such as sustained-release formulations or combination therapies, may improve its effectiveness for the treatment of neuropathic pain.

Synthesemethoden

The synthesis of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide involves several steps, starting with the reaction of 3-ethyl-2-methylquinoline with piperidine to form the intermediate 1-(3-ethyl-2-methylquinolin-4-yl)piperidine. This intermediate is then reacted with acetic anhydride to yield N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide. The synthesis of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been extensively studied in preclinical models of neuropathic pain. In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide was found to reduce mechanical hypersensitivity and thermal hyperalgesia. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide was also effective in reducing pain behaviors in a mouse model of chemotherapy-induced neuropathy. These preclinical studies suggest that N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide may have therapeutic potential for the treatment of neuropathic pain.

Eigenschaften

IUPAC Name

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-4-16-13(2)20-18-8-6-5-7-17(18)19(16)22-11-9-15(10-12-22)21-14(3)23/h5-8,15H,4,9-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPHISHMYGRUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1C)N3CCC(CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.